molecular formula C18H15NO3 B1194970 N-Acetoxy-2-acetylaminophenanthrene CAS No. 26541-57-1

N-Acetoxy-2-acetylaminophenanthrene

Cat. No.: B1194970
CAS No.: 26541-57-1
M. Wt: 293.3 g/mol
InChI Key: PBUJMRDTXSUQHF-UHFFFAOYSA-N
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Description

Historical Context of Research on N-Acetoxy-2-acetylaminophenanthrene and Related Aryl Amine Carcinogens

The investigation into the carcinogenic properties of aryl amines dates back to observations of increased bladder cancer rates among workers in the dyestuff industry. nih.govimrpress.com This initial link between occupational chemical exposure and cancer spurred laboratory research which confirmed that certain azo dyes and arylamines could induce tumors, primarily in the liver, in animal models. nih.gov A significant breakthrough in this field was the discovery that these compounds require metabolic activation to exert their carcinogenic effects. nih.govnih.gov

Research identified N-hydroxylation as a crucial initial step in the activation of carcinogenic aromatic amides and amines. nih.govaacrjournals.org This process, primarily occurring in the liver via cytochrome P450 enzymes, converts the parent amine into a more reactive N-hydroxy metabolite, considered a "proximate carcinogen." nih.govaacrjournals.org For instance, N-hydroxy-2-acetylaminophenanthrene (N-hydroxy-AAP) was identified as a urinary metabolite of 2-acetylaminophenanthrene (AAP) and demonstrated significantly higher carcinogenic potency than its parent compound in rats. aacrjournals.org

Further activation of the N-hydroxy intermediate is often necessary to form the "ultimate carcinogen," a highly electrophilic species that can react directly with cellular macromolecules like DNA. nih.govnih.gov This second step can involve the formation of a sulfate (B86663) ester, as seen with N-hydroxy-2-acetylaminofluorene, or an acetate (B1210297) ester. nih.govnih.gov this compound is the acetic acid ester of N-hydroxy-AAP and is considered an ultimate carcinogen, a reactive form that is used in laboratory settings to study the mechanisms of carcinogenesis directly. nih.gov Much of the foundational understanding of these activation pathways was developed through studies on the analogous and well-researched compound, 2-acetylaminofluorene (B57845) (AAF). nih.govnih.gov

Significance in Chemical Carcinogenesis and Molecular Toxicology Research

This compound is a key compound in the fields of chemical carcinogenesis and molecular toxicology primarily because it serves as a model ultimate carcinogen. nih.govsmolecule.com As a reactive ester, it does not require metabolic activation in experimental systems, allowing researchers to directly study its interactions with biological molecules and the subsequent cellular consequences. nih.govsmolecule.com Its primary significance lies in its ability to form covalent bonds with DNA, creating structures known as DNA adducts. nih.govsmolecule.com

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. nih.gov By reacting with DNA bases, this compound can introduce mutations, leading to the activation of proto-oncogenes or the inactivation of tumor suppressor genes if the damage is not properly repaired. nih.gov Studies have shown that this compound reacts with DNA, causing both phenanthrylation (addition of the phenanthrene (B1679779) ring structure) and acetylation of the DNA bases. nih.gov This modification of DNA's structure can destabilize the double helix. nih.gov

The analogous compound, N-acetoxy-2-acetylaminofluorene (NA-AAF), has been used extensively to probe DNA structure, revealing that such ultimate carcinogens can preferentially attack sites in supercoiled DNA that have adopted non-B DNA conformations, which may represent hot-spots for chemical attack. nih.gov The study of compounds like this compound provides crucial insights into the molecular mechanisms of how chemical agents initiate cancer, the types of DNA damage they cause, and the cellular responses to this damage. smolecule.com

Overview of Phenanthrene Derivative Research in DNA Damage and Repair

Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have been widely studied for their mutagenic and carcinogenic properties. nih.govnih.gov Research has shown that various phenanthrene derivatives, particularly those metabolized at the K-region (the 9,10-double bond), are mutagenic in bacterial test systems like the Salmonella typhimurium reversion assay. nih.gov For example, phenanthrene 9,10-oxide and N-benzyl-phenanthrene-9,10-imine have demonstrated notable mutagenic effects. nih.gov

The interaction of these derivatives with DNA is a central focus of this research. The ultimate carcinogen this compound has been shown to react with calf thymus DNA, leading to modifications that decrease the melting temperature of the DNA, indicating a destabilization of the double helix structure. nih.gov This destabilization is primarily attributed to the bulky phenanthrene group binding to the DNA bases. nih.gov

Cells possess sophisticated DNA repair mechanisms to counteract the damage caused by such chemical agents. nih.govnih.gov The study of how cells repair lesions caused by phenanthrene derivatives is crucial for understanding cancer susceptibility. For instance, research on the related compound NA-AAF has shown that cells from patients with the genetic disorder xeroderma pigmentosum have a defective repair mechanism for the DNA lesions induced by this carcinogen. nih.gov Furthermore, DNA mismatch repair (MMR) systems have been shown to recognize DNA adducts from other PAHs, such as benzo[c]phenanthrene, and can trigger apoptosis (programmed cell death) in damaged cells, thereby preventing mutagenesis. nih.gov This highlights the critical role of DNA repair pathways in mitigating the potentially carcinogenic effects of phenanthrene derivatives. nih.govnih.gov

Interactive Data Tables

Mutagenicity of Selected Phenanthrene Derivatives

CompoundTest SystemResultReference
Phenanthrene 9,10-oxideSalmonella typhimuriumMutagenic nih.gov
9-HydroxyphenanthreneSalmonella typhimuriumMutagenic nih.gov
N-Benzyl-phenanthrene-9,10-imineSalmonella typhimuriumMutagenic nih.gov
PhenanthreneSalmonella typhimurium (with metabolic activation)Mutagenic only when epoxide hydratase is inhibited nih.gov
N-substituted phenanthrene 9,10-iminesSalmonella typhimurium TA100All 10 derivatives tested were directly mutagenic nih.gov

DNA Interactions of N-Acetoxy-Aryl Amine Compounds

CompoundDNA InteractionObservationReference
This compoundReaction with calf thymus DNACauses phenanthrylation and acetylation of DNA bases; destabilizes the double helix. nih.gov
N-Acetoxy-2-acetylaminofluoreneReaction with supercoiled plasmid DNAPreferentially reacts with non-B DNA structures, suggesting these are hot-spots for attack. nih.gov
N-Acetoxy-2-acetylaminofluoreneDNA adduct formation in rat hematopoietic tissuesForms N-(guanin-8-yl)-2-aminofluorene as the major adduct (>80%). nih.gov
N-Hydroxy-2-acetylaminofluoreneDNA adduct formation in rat hematopoietic tissuesForms a similar pattern of DNA adducts to the N-acetoxy derivative, but at lower levels. nih.gov

Properties

CAS No.

26541-57-1

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

[acetyl(phenanthren-2-yl)amino] acetate

InChI

InChI=1S/C18H15NO3/c1-12(20)19(22-13(2)21)16-9-10-18-15(11-16)8-7-14-5-3-4-6-17(14)18/h3-11H,1-2H3

InChI Key

PBUJMRDTXSUQHF-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C=C2)OC(=O)C

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C=C2)OC(=O)C

Other CAS No.

26541-57-1

Synonyms

N-acetoxy-N-2-acetylaminophenanthrene

Origin of Product

United States

Synthetic Approaches for Research Purposes

Laboratory Synthesis of N-Acetoxy-2-acetylaminophenanthrene

The laboratory synthesis of this compound is a multi-step process that begins with the synthesis of its precursor, N-hydroxy-2-acetylaminophenanthrene.

Nitration of Phenanthrene (B1679779): The synthesis typically starts with the nitration of phenanthrene to yield 2-nitrophenanthrene (B96471).

Reduction to Amine: The nitro group of 2-nitrophenanthrene is then reduced to an amino group to form 2-aminophenanthrene (B1582492).

Acetylation of Amine: The 2-aminophenanthrene is subsequently acetylated, usually with acetic anhydride (B1165640), to produce 2-acetylaminophenanthrene.

N-Hydroxylation: The crucial step is the N-hydroxylation of 2-acetylaminophenanthrene to yield N-hydroxy-2-acetylaminophenanthrene. aacrjournals.org

N-Acetoxylation: The final step is the esterification of the N-hydroxy group. While a specific detailed procedure for the acetylation of N-hydroxy-2-acetylaminophenanthrene is not extensively documented in publicly available literature, the established method for the analogous and well-studied compound, N-acetoxy-2-acetylaminofluorene, involves the reaction of the N-hydroxy precursor with acetic anhydride. nih.gov This reaction is typically carried out in a suitable solvent system, often a two-phase system to facilitate the separation of the product. nih.gov

A plausible reaction scheme for the final step is presented below:

Reaction Scheme for the Synthesis of this compound

ReactantReagentProduct
N-hydroxy-2-acetylaminophenanthreneAcetic AnhydrideThis compound

Synthesis of Labeled Analogs for Mechanistic Investigations

To trace the metabolic fate and understand the mechanisms of action of this compound, isotopically labeled analogs are indispensable tools. The most common isotopes used for this purpose are tritium (B154650) (³H) and Carbon-14 (¹⁴C).

Tritium (³H) Labeling:

Tritium labeling can be introduced at various positions in the phenanthrene ring. A common strategy involves the catalytic reduction of a halogenated precursor with tritium gas. For instance, a brominated or iodinated derivative of 2-acetylaminophenanthrene could be synthesized and then subjected to tritiation. The resulting tritiated 2-acetylaminophenanthrene would then be carried through the N-hydroxylation and N-acetoxylation steps to yield [³H]-N-Acetoxy-2-acetylaminophenanthrene. Studies with the analogous fluorene (B118485) compound have utilized tritiated precursors to investigate DNA adduct formation. nih.gov

Carbon-14 (¹⁴C) Labeling:

Carbon-14 can be incorporated into the acetyl groups of the molecule. This is typically achieved by using ¹⁴C-labeled acetic anhydride during the acetylation of 2-aminophenanthrene to form [¹⁴C-acetyl]-2-acetylaminophenanthrene. This labeled precursor is then N-hydroxylated and subsequently reacted with non-labeled acetic anhydride to produce N-acetoxy-[¹⁴C-acetyl]-2-acetylaminophenanthrene. Alternatively, if the final acetylation of the N-hydroxy group is performed with [¹⁴C]-acetic anhydride, the acetoxy group will be labeled.

Strategies for Isotopic Labeling

IsotopeLabeling PositionPrecursorLabeling Reagent
³HPhenanthrene RingHalogenated 2-acetylaminophenanthrene³H₂ gas
¹⁴CAcetyl group2-Aminophenanthrene[¹⁴C]Acetic Anhydride
¹⁴CAcetoxy groupN-hydroxy-2-acetylaminophenanthrene[¹⁴C]Acetic Anhydride

Derivatization for Adduct Formation Studies

A primary application of this compound in research is to study its reaction with biological macromolecules, particularly DNA, to form covalent adducts. This process is a key event in chemical carcinogenesis.

The acetate (B1210297) group of this compound is a good leaving group, which facilitates the formation of a reactive nitrenium ion intermediate. This electrophilic species can then attack nucleophilic sites on DNA bases.

Research has shown that the acetate ester of N-hydroxy-2-acetamidophenanthrene reacts in vitro with calf thymus DNA to form adducts with both guanine (B1146940) and adenine (B156593) residues. The major adducts have been identified through techniques such as high-performance liquid chromatography (HPLC) following enzymatic or chemical hydrolysis of the modified DNA. nih.gov

The primary DNA adducts formed are:

8-(N-2-phenanthrylacetamido)deoxyguanosine: Formed by the reaction at the C8 position of guanine.

N⁶-(2-acetamidophenanthryl)deoxyadenosine: Formed by the reaction at the N⁶ position of adenine.

The study of these adducts provides insights into the mutagenic potential and carcinogenic mechanism of the parent compound. The general procedure for these studies involves incubating this compound with DNA or specific deoxynucleosides, followed by the isolation and characterization of the resulting adducts.

Characterized DNA Adducts of this compound

DNA BaseAdduct Structure
Deoxyguanosine8-(N-2-phenanthrylacetamido)deoxyguanosine
DeoxyadenosineN⁶-(2-acetamidophenanthryl)deoxyadenosine

Metabolic Activation and Biotransformation Pathways

Enzymatic N-Hydroxylation as a Proximal Activation Step

The initial and crucial step in the metabolic activation of many aromatic amines, including the parent compound 2-acetylaminophenanthrene, is N-hydroxylation. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.gov This process introduces a hydroxyl group onto the nitrogen atom of the acetylamino group, forming N-hydroxy-2-acetylaminophenanthrene. nih.govnih.gov This N-hydroxylated metabolite is considered a proximate carcinogen, meaning it is one step closer to becoming the ultimate reactive species. Studies have shown that the N-hydroxylation of primary and secondary amines by CYPs likely proceeds through a hydrogen abstraction and rebound mechanism. nih.gov

O-Esterification Pathways Leading to Reactive Species

Following N-hydroxylation, the resulting N-hydroxy-2-acetylaminophenanthrene undergoes further activation through O-esterification. This involves the addition of an acetyl or sulfonyl group to the hydroxyl moiety, creating highly unstable esters. These esters readily break down to form reactive electrophiles.

N-acetyltransferases (NATs) are cytosolic enzymes that play a significant role in the metabolism of arylamines and their N-hydroxylated metabolites. wikipedia.org Specifically, NATs catalyze the transfer of an acetyl group from acetyl-Coenzyme A (AcCoA) to the hydroxyl group of N-hydroxy-2-acetylaminophenanthrene. wikipedia.orgnih.govnih.gov This O-acetylation reaction produces N-acetoxy-2-acetylaminophenanthrene, a highly reactive ester. nih.govnih.gov Both NAT1 (monomorphic) and NAT2 (polymorphic) isozymes can catalyze this metabolic activation. nih.gov The formation of this N-acetoxy metabolite is a critical step, as it can spontaneously decompose to form reactive intermediates. nih.gov

Another important O-esterification pathway is sulfation, which is catalyzed by sulfotransferases (SULTs). nih.gov These enzymes transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of N-hydroxy-2-acetylaminophenanthrene. xenotech.com This results in the formation of an unstable sulfate (B86663) ester, N-sulfonoxy-2-acetylaminophenanthrene. nih.govnih.gov Similar to the acetoxy ester, this sulfate conjugate is highly reactive and can break down to form electrophilic species. nih.gov Different SULT isoforms, such as those in the SULT1 and SULT2 families, are involved in the metabolism of a wide range of xenobiotics and endogenous compounds. nih.gov

Formation of Electrophilic Intermediates (e.g., Nitrenium Ions, Carbonium Ions, Arylamidonium Ions)

The unstable N-acetoxy and N-sulfonoxy esters generated through O-esterification are prone to heterolytic cleavage of the N-O bond. This cleavage results in the formation of highly reactive and electrophilic intermediates. While the precise nature of these intermediates can be complex and may involve a spectrum of resonance structures, they are often described as nitrenium ions, carbonium ions, or arylamidonium ions. nih.gov These electrophilic species are the "ultimate carcinogens" that can readily react with nucleophilic sites on cellular macromolecules, most notably DNA. smolecule.comwikipedia.org However, some research suggests that the formation of adducts may occur through a bimolecular mechanism without the absolute requirement for free nitrenium ions as intermediates. nih.govcapes.gov.br

Molecular Interactions and Adductogenesis

DNA Adduct Formation

The reaction of N-Acetoxy-2-acetylaminophenanthrene with DNA is a critical event in its mechanism of action. The compound is known to attack DNA in vitro, leading to the formation of stable adducts primarily on the purine (B94841) bases. nih.gov This adduction process can alter the structure and function of DNA.

When this compound reacts with calf thymus DNA, it forms adducts with both guanine (B1146940) and adenine (B156593) residues. nih.gov The primary adducts have been identified through chemical characterization. The major guanine adduct is formed at the C8 position, while the adenine adduct is formed at the N6 position. nih.gov

The specific adducts identified are:

8-(N-2-phenanthrylacetamido)deoxyguanosine : This is a major adduct formed by the covalent bonding of the phenanthrene (B1679779) moiety to the C8 position of the guanine base. nih.gov

N6-1-(2-acetamidophenanthryl)deoxyadenosine : This adduct is formed with adenine. nih.gov

Hückel molecular orbital calculations have been used to suggest that the relative tendencies of N-aryl-N-acetylnitrenium ions, the reactive intermediates, to react with adenine and guanine can be predicted. nih.gov

Table 1: Characterized DNA Adducts of this compound

Adduct NameTarget BaseSite of AttachmentCitation
8-(N-2-phenanthrylacetamido)deoxyguanosineGuanineC8 nih.gov
N6-1-(2-acetamidophenanthryl)deoxyadenosineAdenineN6 nih.gov

Detailed research findings specifically characterizing the stereochemical aspects of DNA adduct formation by this compound are not available in the reviewed scientific literature.

The secondary structure of DNA influences its modification by this compound. Studies have shown that the compound causes two types of chemical modifications: phenanthrylation (the addition of the phenanthrene group) and acetylation of the DNA bases. nih.gov

Research on the reaction with native double-helical DNA versus heat-denatured single-stranded DNA reveals that the phenanthrylation of the DNA bases is not dependent on the secondary structure of the DNA. nih.gov This suggests that the sites on the bases targeted for phenanthrylation are accessible within the grooves of the DNA double helix. nih.gov

In contrast, the acetylation reaction is highly dependent on the DNA's structure. Heat-denatured DNA is found to be acetylated 5 to 10 times more readily than native DNA. nih.gov This indicates that most of the potential acetylation sites are not reactive when the DNA is in its normal double-helical conformation. nih.gov The modification of DNA by this compound, particularly through phenanthrylation, leads to a decrease in the melting temperature of the DNA, indicating a thermal destabilization of the double helix. nih.gov

Specific quantitative analysis detailing the levels of DNA adducts formed by this compound (e.g., adducts per 10^x nucleotides for a given exposure) is not available in the reviewed scientific literature.

Protein Adduct Formation

While this compound is known to be a reactive electrophile capable of forming adducts with macromolecules, specific research detailing its binding to proteins is limited.

Specific studies identifying target proteins, such as serum albumin or chromatin subunits, for adduct formation with this compound were not found in the reviewed scientific literature.

RNA Adduct Formation

The formation of RNA adducts by metabolites of 2-acetylaminophenanthrene (AAP), the parent compound of this compound, has been identified in vivo. In studies involving rats treated with AAP, analysis of RNA revealed the presence of multiple adducts. nih.gov

Detailed chromatographic analysis has identified at least three distinct RNA adducts in these animals. nih.gov These adducts were found to co-chromatograph with standards synthesized by reacting nucleosides with a reactive analog, N-acetoxy-N-trifluoroacetyl-2-aminophenanthrene. nih.gov The identified adducts consisted of two different adenosine (B11128) adducts and one guanosine (B1672433) adduct, indicating that the purine bases in RNA are targets for this compound. nih.gov

Table 1: Identified RNA Adducts in AAP-Treated Rats

Nucleoside Base Number of Adducts Identified Reference
Adenosine 2 nih.gov

This interactive table summarizes the RNA adducts identified in vivo. Data derived from reference nih.gov.

The covalent binding of these phenanthrene-derived moieties to RNA has the potential to disrupt its normal cellular functions, such as translation and regulation, although the specific functional consequences for these particular adducts have not been fully elucidated in the reviewed literature.

Table 2: List of Chemical Compounds

Compound Name
This compound
2-acetylaminophenanthrene (AAP)
N-acetoxy-N-trifluoroacetyl-2-aminophenanthrene
Adenosine

Mechanistic Consequences of Dna Adduction

Impact on DNA Replication and Transcription

The covalent binding of bulky chemical adducts, such as those formed by N-AcO-AAF, to the DNA template presents a significant obstacle to the cellular machinery responsible for replication and transcription.

Research using Simian virus 40 (SV40) DNA as a model has demonstrated that N-AcO-AAF adducts are potent inhibitors of DNA replication. nih.gov The presence of as few as one or two of these adducts per viral genome can inhibit over 90% of semi-conservative DNA synthesis. nih.gov Electron microscopy studies have revealed that these adducts act as a direct block to the progression of replication forks. nih.gov The newly synthesized DNA strands in affected molecules are often found to be of a length that corresponds to the average distance between adducts on the template strand, providing strong evidence that the adduct physically halts the DNA polymerase. nih.gov This blockage leads to the accumulation of abnormal replicative intermediates with extensive single-stranded regions. nih.gov

Similarly, transcription is also impeded by these lesions. The presence of an adduct on the template strand can cause the RNA polymerase to stall, leading to truncated messenger RNA (mRNA) transcripts. This inhibition of both replication and transcription can deprive the cell of essential proteins and disrupt the normal cell cycle, contributing to cytotoxicity and genomic instability.

Induction of DNA Damage Responses and Repair Pathways

The cell possesses a sophisticated network of surveillance and repair systems to counteract the deleterious effects of DNA damage. The introduction of N-AcO-AAF adducts triggers a robust DNA damage response (DDR), activating multiple repair pathways and cell cycle checkpoints.

Nucleotide Excision Repair (NER) Mechanisms

Nucleotide Excision Repair (NER) is the primary pathway for removing bulky, helix-distorting DNA lesions, including N-AcO-AAF adducts. Studies in human fibroblasts have shown that the repair of these adducts is a complex process influenced by chromatin structure. nih.gov

The rate of repair is not uniform across the genome. Adducts located in the more accessible linker DNA regions between nucleosomes are removed much more rapidly than those within the tightly packed nucleosomal core DNA. nih.gov In the initial hours following damage, the repair efficiency in linker DNA can be 3.5 to 4 times higher than in core DNA. nih.gov However, a significant fraction of adducts, particularly those in the core regions, may persist for extended periods. nih.gov Cells deficient in NER, such as those from patients with xeroderma pigmentosum, show a severely compromised ability to remove N-AcO-AAF-induced lesions, highlighting the critical role of this pathway in protecting against the mutagenic potential of this carcinogen. nih.gov Studies in transgenic mice have further confirmed that the XPA protein, a key component of the NER machinery, is crucial for suppressing mutagenesis induced by related compounds in vivo. nih.gov

Feature of NER of N-AcO-AAF AdductsObservationReference
Primary Repair Pathway Nucleotide Excision Repair (NER) is the main pathway for removal. nih.govnih.gov
Influence of Chromatin Repair is faster in linker DNA than in nucleosomal core DNA. nih.gov
Repair Rate Difference Initially 3.5-4x more efficient in linker DNA. nih.gov
Adduct Persistence A substantial fraction of adducts, mainly in core DNA, remains unrepaired long-term. nih.gov
Genetic Dependence Cells deficient in NER genes (e.g., XPA) are unable to effectively repair the damage. nih.govnih.gov

Base Excision Repair (BER) Pathways

Base Excision Repair (BER) is typically responsible for correcting smaller, non-helix-distorting base modifications, such as those caused by oxidation or alkylation. ebi.ac.uk While NER is the main pathway for bulky N-AcO-AAF adducts, there can be some interplay between repair pathways. For instance, oxidative stress, which can induce lesions repaired by BER, has been shown to inhibit the repair of N-AcO-AAF-induced damage, suggesting a potential for competition or shared resources between these cellular response systems. However, BER is not considered the primary mechanism for the direct removal of the primary, bulky N-AcO-AAF-guanine adducts.

DNA Checkpoint Activation

The presence of DNA adducts and the resulting stalled replication forks are potent signals for the activation of cell cycle checkpoints. These checkpoints are kinase-based signaling cascades that arrest the cell cycle, providing time for DNA repair to occur before the damaged genetic material is replicated (S-phase checkpoint) or segregated into daughter cells (G2/M checkpoint). The primary kinases responsible for this response are ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated). Dna2, a nuclease-helicase involved in DNA replication and repair, has been identified as a key activator of the Mec1 kinase (the yeast homolog of ATR) specifically during S-phase in response to replication stress, which can be caused by DNA adducts. nih.gov Activation of these checkpoints can lead to a temporary halt in the cell cycle to allow for DNA repair or, if the damage is too extensive, can trigger apoptosis (programmed cell death) to eliminate the compromised cell.

Mutagenic Spectrum and Specificity

If DNA adducts are not repaired before the cell undergoes DNA replication, the replication machinery may bypass the lesion in an error-prone manner, leading to the incorporation of incorrect nucleotides and resulting in mutations. The types and locations of these mutations define the mutagenic spectrum of the chemical.

Point Mutations and Frameshifts

N-AcO-AAF is a potent mutagen, and its mutational signature is characterized by a high proportion of frameshift mutations. nih.gov These often occur at specific DNA sequences, particularly at repetitive sequences or at sites like the 5'-GGCGCC-3' sequence. nih.gov The predominant mutations are frameshifts involving the gain or loss of one or two guanine-cytosine (G:C) base pairs. nih.gov

In addition to frameshifts, base substitutions are also observed, though typically at a lower frequency. nih.gov The majority of all mutational events occur at G:C base pairs, which is consistent with the fact that the primary adduct is formed at guanine (B1146940) residues. nih.gov The mechanism for frameshift induction is often attributed to a "slippage and misalignment" model, where the local distortion of the DNA helix caused by the bulky adduct facilitates the misalignment of the template and nascent strands, especially within repetitive sequences. nih.gov

Mutation TypeFrequency in E. coli lacI geneCommon FeaturesReference
Base Substitutions 11%Both transitions and transversions at G:C sites. nih.gov
Single-Base Frameshifts 11%Primarily loss of a base. nih.gov
Double-Base Frameshifts 22%Loss of a (GpC) or (ApC) dinucleotide from alternating sequences. nih.gov
Deletions 21%G,C-richness at endpoints. nih.gov

It is noteworthy that the binding spectrum of N-AcO-AAF along a DNA sequence does not always directly correlate with the mutational spectrum. nih.gov This indicates that while the initial adduct formation is a necessary prerequisite, other factors, such as the local DNA sequence context, the efficiency of DNA repair, and the fidelity of bypass polymerases, play a crucial role in determining whether an adduct is converted into a stable mutation. nih.gov

Chromosomal Aberrations and Clastogenicity

The covalent binding of chemical agents or their metabolites to DNA can induce structural changes in chromosomes, leading to chromosomal aberrations. These alterations can range from simple breaks in a chromatid or chromosome to more complex rearrangements like exchanges and translocations. Agents that cause such structural chromosomal damage are known as clastogens. The clastogenic potential of a compound is a key indicator of its genotoxicity and carcinogenic risk.

While direct and extensive data on the clastogenicity of N-Acetoxy-2-acetylaminophenanthrene is limited in publicly available research, studies on structurally related aromatic amines provide a framework for understanding its likely effects. For instance, the well-studied carcinogen N-acetoxy-2-acetylaminofluorene (NA-AAF), an analogue of the phenanthrene (B1679779) derivative, is known to be a potent clastogen.

Research on the related compound N-hydroxy-2-acetylaminofluorene (N-OH-AAF), the metabolic precursor to NA-AAF, has demonstrated its ability to induce micronuclei in rat liver cells. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their formation is a hallmark of clastogenic and aneugenic events. In one study, N-OH-AAF was found to be a more potent inducer of micronuclei compared to other related aromatic amines, highlighting the significant clastogenic potential of this class of compounds. nih.gov

Furthermore, studies have shown that 2-acetylaminofluorene (B57845) (2-AAF), the parent compound of this compound, can induce micronuclei in the bone marrow and glandular stomach of rats after repeated oral administration. nih.gov This indicates that metabolites of 2-AAF, which would include the N-hydroxy and N-acetoxy derivatives, are capable of causing chromosomal damage in various tissues.

Another important measure of clastogenicity is the induction of sister chromatid exchanges (SCEs). SCEs are the reciprocal exchanges of genetic material between two identical sister chromatids and are considered a sensitive indicator of DNA damage and repair. Studies on NA-AAF have shown that it can induce SCEs in human peripheral blood lymphocytes. nih.gov This suggests that the DNA adducts formed by this compound can trigger recombination-based repair pathways that result in these exchanges.

Assay Test System Compound Observed Effect Reference
Micronucleus AssayRat LiverN-hydroxy-2-acetylaminofluoreneIncreased micronuclei formation nih.gov
Micronucleus AssayRat Bone Marrow & Glandular Stomach2-acetylaminofluoreneIncreased micronuclei formation nih.gov
Sister Chromatid ExchangeHuman LymphocytesN-acetoxy-2-acetylaminofluoreneIncreased sister chromatid exchanges nih.gov

In Vitro Cellular Model Studies

Selection and Application of Cell Lines (e.g., Fibroblasts, Mammalian Cells)

In the study of chemical carcinogens, a variety of in vitro cellular models are employed to understand their mechanisms of action. Typically, these include both normal and transformed cell lines to assess cytotoxicity, genotoxicity, and other cellular responses.

Human fibroblasts are a common choice for such studies due to their normal physiological characteristics and established protocols for culture and analysis. These cells provide a baseline for understanding how a chemical agent affects fundamental cellular processes in non-cancerous human cells. For instance, studies with the related compound NA-AAF have utilized human fibroblast cell lines to investigate DNA adduct formation and repair. However, specific studies detailing the application of N-Acetoxy-2-acetylaminophenanthrene on human fibroblasts, including data on cytotoxicity or morphological changes, are not present in the reviewed literature.

Other mammalian cell lines, such as those derived from rodents (e.g., Chinese hamster ovary (CHO) or V79 cells), are also frequently used in toxicological and mutagenicity assays. These cell lines are often selected for their high proliferation rates and sensitivity to DNA damaging agents. While extensive data exists for NA-AAF in these systems, parallel studies with this compound are not documented in the available scientific papers.

Interactive Data Table: Representative Mammalian Cell Lines Used in Carcinogen Research

Cell LineTypeSpeciesTypical Application in Carcinogenesis ResearchAvailability of Data for this compound
Human Fibroblasts (e.g., MRC-5, WI-38)Normal, DiploidHumanDNA damage and repair, cytotoxicity, cellular senescenceNo specific data found
CHO (Chinese Hamster Ovary)TransformedHamsterMutagenicity assays, chromosome aberration testsNo specific data found
V79TransformedHamsterGene mutation assays, cytotoxicity studiesNo specific data found
HeLaTransformed, EpithelialHumanGeneral cytotoxicity, apoptosis and cell cycle studiesNo specific data found

Comparative Studies in DNA Repair Deficient Cells (e.g., Xeroderma Pigmentosum Fibroblasts)

A critical approach to understanding the carcinogenic potential of a chemical is to investigate its effects on cells with compromised DNA repair capabilities. Xeroderma pigmentosum (XP) is a rare genetic disorder characterized by a deficiency in the nucleotide excision repair (NER) pathway, which is responsible for removing bulky DNA adducts formed by many chemical carcinogens and UV radiation.

Fibroblasts derived from XP patients are invaluable tools in this regard. Comparative studies between normal human fibroblasts and XP fibroblasts can elucidate the role of NER in repairing the specific type of DNA damage induced by a compound. For example, studies with NA-AAF have demonstrated that XP cells are hypersensitive to its cytotoxic effects and show a markedly reduced ability to remove NA-AAF-induced DNA adducts compared to normal fibroblasts. nih.govnih.gov This has been instrumental in confirming that the lesions formed by NA-AAF are substrates for the NER pathway.

Despite the utility of this experimental approach, a search of the scientific literature did not yield any studies that have specifically used Xeroderma pigmentosum fibroblasts to investigate the effects of this compound. Consequently, there is no direct evidence to confirm whether the DNA adducts formed by this phenanthrene (B1679779) derivative are also repaired by the NER pathway in human cells.

Interactive Data Table: DNA Repair Deficient Cell Models in Carcinogenesis Research

Cell Line TypeGenetic DefectKey Research Question AddressedAvailability of Data for this compound
Xeroderma Pigmentosum (XP) FibroblastsNucleotide Excision Repair (NER)Role of NER in repairing bulky DNA adductsNo specific data found
Ataxia Telangiectasia (AT) FibroblastsATM gene (DNA double-strand break response)Role of double-strand break repair pathwaysNo specific data found
Fanconi Anemia (FA) CellsFA pathway (Interstrand crosslink repair)Role of ICL repair in response to the compoundNo specific data found

Mechanistic Analysis of Cellular Responses (e.g., Cell Cycle Perturbation, Apoptosis Induction)

Upon exposure to DNA damaging agents, cells can activate complex signaling pathways that lead to a variety of cellular outcomes, including cell cycle arrest and apoptosis (programmed cell death). Cell cycle checkpoints provide time for DNA repair, while apoptosis eliminates heavily damaged cells to prevent the propagation of mutations.

Analysis of the cell cycle distribution using techniques like flow cytometry can reveal if a compound induces arrest at specific phases (e.g., G1, S, or G2/M). Similarly, the induction of apoptosis can be quantified by methods such as Annexin V staining or assays for caspase activation. These studies provide mechanistic insights into how a compound exerts its cytotoxic effects.

While there is a wealth of information on the ability of the related compound NA-AAF to induce cell cycle arrest and apoptosis in various cell lines, there is a notable absence of such data for this compound in the scientific literature. Therefore, the specific cellular responses regarding cell cycle checkpoints and the apoptotic pathways that might be triggered by this phenanthrene derivative remain to be determined.

Interactive Data Table: Cellular Responses to DNA Damaging Agents

Cellular ResponseMethod of AnalysisMechanistic Insight ProvidedAvailability of Data for this compound
Cell Cycle PerturbationFlow Cytometry (DNA content analysis)Identification of cell cycle checkpoint activation (G1, S, G2/M arrest)No specific data found
Apoptosis InductionAnnexin V/Propidium Iodide Staining, Caspase Activity AssaysQuantification of programmed cell deathNo specific data found
DNA Damage ResponseWestern Blot for key proteins (e.g., p53, γH2AX)Activation of DNA damage signaling pathwaysNo specific data found

In Vivo Non Human Animal Model Studies

Selection of Animal Models for Mechanistic Studies (e.g., Rodent Models)

Rodent models, particularly rats, are principal tools for investigating the mechanistic pathways of carcinogenesis induced by N-Acetoxy-2-acetylaminophenanthrene and its parent compounds. The selection of these models is predicated on their metabolic similarities to humans in activating aromatic amines and their susceptibility to developing tumors in organs also targeted in human cancers associated with these agents.

Male F344 rats are a frequently utilized strain in studies of aromatic amine carcinogenesis. These rats possess the necessary enzymatic machinery, such as cytochrome P450 enzymes and N-acetyltransferases, to metabolically activate compounds like 2-acetylaminofluorene (B57845) (2-AAF) to their ultimate carcinogenic forms, including this compound. nih.gov This metabolic activation is a critical step in the formation of DNA adducts, the primary initiating event in chemical carcinogenesis.

The use of congenic rat lines, which differ only at the N-acetyltransferase 2 (Nat2) locus, has been particularly insightful. These models, which exhibit rapid and slow acetylator phenotypes, allow for direct investigation into the role of this specific genetic polymorphism in modulating susceptibility to carcinogens. nih.gov This is highly relevant as a similar polymorphism exists in the human population. nih.govnih.gov

While rat models are predominant, mouse models are also employed in carcinogenesis research, offering advantages such as the availability of a wide range of genetically modified strains. nih.gov However, for this compound and related fluorene (B118485) derivatives, the rat has been the more extensively characterized model for organ-specific carcinogenesis.

Organ and Tissue Specificity of Adduct Formation and Persistence

Following administration, this compound exhibits a distinct pattern of DNA adduct formation across various organs and tissues in rodent models. The distribution and persistence of these adducts are key determinants of the compound's organ-specific carcinogenicity.

In male F344 rats, intravenous administration of this compound leads to significant DNA binding in the liver, spleen, bone marrow, and kidney. nih.gov The liver typically shows the highest initial levels of adducts, which is consistent with its primary role in metabolizing xenobiotics. nih.gov However, the persistence of these adducts can vary significantly between tissues.

Studies with the parent compound, N-hydroxy-2-acetylaminofluorene, which is metabolically converted to a reactive ester, show that while the initial adduct levels may be highest in the liver, certain adducts can accumulate in both target and non-target tissues with repeated exposure. nih.gov The major adduct formed is often N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), which has been shown to be poorly repaired and can persist in tissues. nih.govsemanticscholar.org

The persistence of specific adducts is believed to be more critical for tumor initiation than the initial total adduct level. For instance, the acetylated adducts, such as N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) and 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF), may be formed at lower levels but their persistence in specific tissues can contribute to carcinogenic risk. nih.govsemanticscholar.org The differential capacity of various organs to repair specific types of DNA adducts plays a crucial role in determining which tissues will ultimately develop tumors. unc.eduosti.gov

Table 1: In Vivo DNA Adduct Levels in Male F344 Rats 2 Hours After Administration of this compound

OrganDNA Adduct Level (pmol/mg DNA)
Liver39.4 ± 2.1
Kidney27.1 ± 1.0
Spleen23.6 ± 5.8
Bone Marrow20.3 ± 1.7

Data sourced from a study involving intravenous administration of [ring-3H]-N-acetoxy-2-acetylaminofluorene. nih.gov

Molecular Mechanisms of Organ-Specific Carcinogenesis

The organ-specific carcinogenicity of this compound is a multi-step process that is initiated by the formation of covalent DNA adducts and progresses through subsequent molecular alterations. The type and location of these adducts, the efficiency of DNA repair in different organs, and the ensuing cellular responses are critical determinants of tumor development in specific tissues.

The primary mechanism of action involves the generation of an electrophilic arylnitrenium ion from this compound, which then reacts with nucleophilic sites on DNA bases, predominantly the C8 and N2 positions of guanine (B1146940). semanticscholar.org This leads to the formation of bulky DNA adducts that can distort the DNA helix. If not repaired, these adducts can lead to mutations during DNA replication, a key event in the initiation of cancer. nih.gov

The induction of apoptosis, or programmed cell death, is another significant molecular event following exposure to this compound. Studies in rat embryos have shown that the compound is a potent inducer of apoptosis, particularly in regions of active cell proliferation and programmed cell death. nih.gov This suggests that the compound can disrupt normal developmental processes and eliminate damaged cells. However, if the apoptotic response is incomplete or evaded, cells with DNA damage may survive and proliferate, carrying potentially mutagenic lesions.

The organotropism of carcinogenesis is also influenced by the local metabolic activation and detoxification pathways. nih.gov While the liver is a primary site of metabolism, extrahepatic tissues can also possess the enzymatic capacity to activate or deactivate carcinogens. The balance between these competing pathways within a specific organ can determine the steady-state level of reactive metabolites and, consequently, the extent of DNA damage and cancer risk. For example, tumors in the esophagus and nasal cavity have been observed with some azoxyalkanes, which are structurally related to the metabolites of this compound, highlighting the potential for site-specific carcinogenesis. nih.gov

Influence of Genetic Factors and Polymorphisms on Biotransformation and Adduct Levels

Genetic factors, particularly polymorphisms in genes encoding for metabolic enzymes, can significantly influence the biotransformation of this compound and the resulting levels of DNA adducts, thereby modulating individual susceptibility to its carcinogenic effects.

A key enzyme family involved in the metabolism of aromatic amines is the N-acetyltransferases (NATs), with NAT2 being particularly important for the O-acetylation of N-hydroxy arylamines to their reactive N-acetoxy esters. nih.govnih.gov Humans exhibit a well-characterized genetic polymorphism in the NAT2 gene, resulting in rapid, intermediate, and slow acetylator phenotypes. nih.govnih.gov

Studies using congenic rat models that mimic the human NAT2 polymorphism have provided direct evidence for the role of this genetic variation in modulating the carcinogenicity of related compounds. In these models, the rate of acetylation can influence whether N-acetylation leads to detoxification or O-acetylation leads to activation. nih.gov For some aromatic amines, rapid acetylators may be at a higher risk for certain cancers due to increased metabolic activation in target tissues. nih.gov

Advanced Analytical and Computational Methodologies in Research

Chromatographic and Spectrometric Techniques for Adduct and Metabolite Identification (e.g., HPLC, Mass Spectrometry, NMR, UV-Vis)

A combination of chromatographic and spectrometric methods is indispensable for the separation and identification of N-Acetoxy-2-acetylaminophenanthrene-DNA adducts and related metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating the complex mixtures that result from the reaction of this compound with DNA. nih.gov Reverse-phase HPLC is frequently employed to separate different adducts, such as N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) and 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF), as well as their deacetylated counterparts. nih.govnih.gov The technique's high resolution allows for the quantification of these adducts, providing insights into the distribution of products formed. nih.govnih.gov For instance, HPLC analysis of DNA modified with this compound has been used to determine the relative percentages of different guanine (B1146940) adducts formed. nih.gov

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), provides definitive structural information by measuring the mass-to-charge ratio of the adducts. berkeley.edunih.gov This technique is critical for confirming the identity of adducts separated by HPLC and for characterizing unknown metabolites. High-resolution mass spectrometry can provide the exact molecular formula of a compound, aiding in its precise identification. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insights into the three-dimensional structure of DNA adducts. Both 1H and 31P-NMR have been used to characterize the conformation of oligonucleotides modified by related compounds like N-acetoxy-2-acetylaminofluorene (N-acetoxy-AAF). nih.gov These studies reveal significant conformational changes in the DNA upon adduct formation, which can have profound biological consequences. nih.gov

UV-Visible (UV-Vis) Spectroscopy is used to monitor the reactions of this compound and to characterize the resulting products. The UV-Vis spectra of phenanthrene (B1679779) derivatives typically show multiple absorption bands. researchgate.net The covalent binding of the acetylaminophenanthrene moiety to DNA results in characteristic changes in the UV spectrum, which can be used to follow the course of the reaction and to confirm the formation of adducts. nih.gov The absorbance maxima for compounds with C=O bonds, like in the acetylamino group, typically occur in the UV region. masterorganicchemistry.com

Table 1: Chromatographic and Spectrometric Techniques in this compound Research

TechniqueApplicationKey FindingsReferences
HPLCSeparation and quantification of DNA adducts.Successfully separates dG-C8-AAF, dG-N2-AAF, and other related adducts, allowing for the determination of their relative abundance. nih.govnih.govnih.gov
Mass SpectrometryStructural confirmation and identification of adducts and metabolites.Provides mass-to-charge ratio for definitive identification of reaction products. berkeley.edunih.gov
NMR SpectroscopyDetailed 3D structural analysis of DNA adducts.Reveals significant conformational alterations in DNA upon adduct formation. nih.gov
UV-Vis SpectroscopyMonitoring reactions and characterizing products.Changes in the UV spectrum confirm the covalent binding of the carcinogen to DNA. nih.govresearchgate.net

Immunochemical Assays for DNA Adduct Detection in Research Samples

Immunochemical assays are highly sensitive methods for detecting and quantifying DNA adducts in biological samples. These techniques rely on antibodies that specifically recognize and bind to the adducts of interest.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique. Competitive ELISAs have been developed using monoclonal antibodies that recognize DNA modified by related compounds such as N-acetoxy-2-acetylaminofluorene. nih.gov These antibodies can exhibit high specificity, for example, binding most strongly to N-(guanin-8-yl)-2-acetylaminofluorene. nih.gov Such assays are capable of detecting very low levels of adducts, often in the femtomole range, making them suitable for analyzing DNA from cells or tissues exposed to the carcinogen. nih.gov The specificity of the antibody is crucial and can be tailored to detect particular adduct structures. nih.govnih.gov

Immunofluorescence Microscopy and Immunoautoradiography are other immunochemical methods that allow for the visualization of adduct distribution within cells. nih.gov By using antibodies against specific adducts, such as N-(guanosin-8-yl)-2-acetylaminofluorene, researchers can localize the DNA damage within the nucleus of treated cells. nih.gov These techniques have shown that adducts tend to concentrate in the nuclear chromatin. nih.gov Quantitative immunoautoradiography can be used to establish a dose-response relationship between the concentration of the carcinogen and the extent of antibody binding, providing a measure of the amount of adducts formed in the cells. nih.gov

Table 2: Immunochemical Assays for Adduct Detection

AssayPrincipleKey AdvantagesReferences
ELISAUses specific antibodies to detect and quantify DNA adducts in a competitive binding format.High sensitivity (femtomole range), specificity for particular adducts. nih.govnih.gov
Immunofluorescence MicroscopyVisualizes the location of adducts within cells using fluorescently labeled antibodies.Provides spatial information on adduct distribution within cellular compartments like the nucleus. nih.gov
ImmunoautoradiographyDetects adducts using radiolabeled antibodies or secondary reagents, allowing for quantification based on autoradiographic signal.Allows for quantification of adduct levels and can be more sensitive than immunofluorescence. nih.gov

Computational Chemistry and Molecular Modeling for Adduct Structure and Interaction Prediction

Computational chemistry and molecular modeling are powerful tools for predicting the structure of this compound-DNA adducts and for understanding their interactions with DNA and proteins. These in silico approaches complement experimental data by providing detailed atomic-level insights that can be difficult to obtain through laboratory methods alone.

Molecular modeling techniques can be used to build three-dimensional models of DNA duplexes containing adducts of this compound. These models help in visualizing how the bulky adduct fits into the DNA helix and how it might distort the normal DNA structure. Such studies have been performed for related compounds, indicating that adduct formation can lead to significant conformational changes in the DNA. nih.gov These computational approaches can also predict the preferred binding sites of the carcinogen on the DNA molecule.

Furthermore, molecular docking studies can simulate the interaction of the adduct-modified DNA with proteins, such as DNA repair enzymes. This can help in understanding how these adducts are recognized and processed by the cellular machinery. Induced-fit docking studies, for example, can model the conformational changes in both the DNA and the protein upon binding. mdpi.com

Applications of 32P-Postlabeling Assay for Adduct Quantification

The 32P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, capable of detecting as few as one adduct in 1010 nucleotides. nih.gov This makes it particularly valuable for studying the effects of low-level exposures to carcinogens.

The assay involves several key steps:

Enzymatic digestion of DNA containing adducts into 3'-mononucleotides.

Enrichment of the adducted nucleotides.

Labeling of the adducted nucleotides with 32P from [γ-32P]ATP, a reaction catalyzed by T4 polynucleotide kinase.

Separation of the 32P-labeled adducts by thin-layer chromatography (TLC) or HPLC.

Quantification of the adducts by measuring their radioactivity. nih.gov

The 32P-postlabeling assay has been successfully used to analyze the DNA adducts formed by related compounds like 2-acetylaminofluorene (B57845). nih.gov It has been shown to be more sensitive than methods relying on radiolabeled carcinogens and can be used to detect a wide variety of adducts. nih.gov This technique has been instrumental in establishing a linear relationship between the levels of specific DNA adducts and the mutagenic effects of the parent compound. nih.gov

Research Gaps and Future Directions in N Acetoxy 2 Acetylaminophenanthrene Studies

Elucidating Unresolved Mechanistic Questions

The reaction of N-Acetoxy-2-acetylaminophenanthrene with DNA is known to involve two distinct chemical modifications: phenanthrylation and acetylation. nih.gov Phenanthrylation refers to the covalent binding of the phenanthrene (B1679779) ring structure to DNA bases, while acetylation involves the transfer of an acetyl group. nih.gov Studies on calf thymus DNA have shown that heat-denatured, single-stranded DNA is five to ten times more susceptible to acetylation than native, double-stranded DNA, suggesting that the double-helical structure protects many potential acetylation sites. nih.gov In contrast, the accessibility of sites for phenanthrylation does not appear to be hindered by the DNA double helix. nih.gov

A key unresolved question is the precise mechanism that governs the balance between these two reactions in vivo. The factors determining whether a specific site on the DNA undergoes phenanthrylation or acetylation are not fully understood. Furthermore, while phenanthrylation is believed to be the primary cause of the thermal destabilization of the DNA double helix, the biological consequences of the acetylation of DNA by this compound remain to be fully elucidated. nih.gov The dynamic structure of DNA and its influence on these reactions, particularly within the complex environment of cellular chromatin, requires more detailed investigation. nih.gov

Another area of uncertainty is the exact nature of the DNA adducts formed and their propensity to cause specific types of mutations. While the related compound, N-acetoxy-2-acetylaminofluorene (N-AcO-AAF), is known to primarily form adducts at the C-8 position of guanine (B1146940), leading to single-strand breaks, detailed sequence-level analysis of mutations induced by this compound is less comprehensive. nih.govnih.govwikipedia.orgcapes.gov.br Understanding the full spectrum of adducts and their mutagenic potential is crucial for a complete mechanistic picture.

Development of Novel Research Tools and In Vitro Systems

Advancements in studying the biological effects of this compound are intrinsically linked to the development of more sophisticated research tools. Current methods for detecting DNA adducts from similar compounds include immunofluorescence microscopy and quantitative immunoautoradiography, which use antibodies to visualize adducts in the nuclear DNA of cultured cells. nih.gov While effective, there is a need for tools with even greater sensitivity and specificity for this compound and its unique adducts.

Future research should focus on:

Developing Monoclonal Antibodies: Creating highly specific monoclonal antibodies that recognize the distinct phenanthrene-DNA adducts would enable more precise quantification and localization of DNA damage within cells and tissues.

Advanced In Vitro Models: Moving beyond simple cell cultures to more complex systems that better replicate human physiology is essential. The development and use of three-dimensional (3D) organoid cultures derived from various tissues (e.g., liver, where many carcinogens are metabolized) would provide a more accurate platform to study the metabolism, DNA-damaging effects, and subsequent repair processes related to this compound exposure.

High-Throughput Screening Assays: Designing high-throughput assays could accelerate the identification of factors that modulate the genotoxicity of this compound, such as genetic variations in metabolic enzymes or the presence of other chemicals that could either enhance or inhibit its carcinogenic effects.

Integration of Multi-Omics Approaches (e.g., Adductomics, Epigenomics)

The field of "adductomics" focuses on the global analysis of all DNA adducts within a cell or organism, offering a comprehensive snapshot of DNA damage. bohrium.comnih.gov This approach, largely powered by advances in liquid chromatography-mass spectrometry (LC-MS), is a powerful tool for moving beyond the study of single, known adducts to discovering a full spectrum of DNA modifications. bohrium.comacs.org

The future of this compound research lies in integrating adductomics with other "omics" disciplines:

Adductomics: Applying untargeted, MS-based adductomic strategies can help identify both known and previously uncharacterized DNA adducts formed by this compound. nih.govacs.org This can provide a more complete picture of the "adductome" resulting from exposure and reveal damage to unexpected DNA sites.

Epigenomics: Investigating how adduct formation influences epigenetic markers, such as DNA methylation and histone modifications, is a critical next step. These epigenetic changes can alter gene expression without changing the DNA sequence itself and are known to play a fundamental role in cancer development.

Transcriptomics and Proteomics: By combining adductomics with transcriptomics (analysis of RNA) and proteomics (analysis of proteins), researchers can link specific DNA damage events to changes in gene expression and protein levels. This integrated approach can illuminate the cellular pathways that are activated or suppressed in response to this compound-induced damage, including DNA repair pathways, cell cycle checkpoints, and apoptosis (programmed cell death). nih.gov

Such multi-omics studies will provide a systems-level understanding of the compound's mechanism of action, from the initial chemical insult to the ultimate biological outcome. acs.org

Comparative Mechanistic Studies with Related N-Aryl Amides and Amines

A deeper understanding of this compound can be achieved through comparative studies with structurally related compounds. The most obvious candidate for comparison is N-acetoxy-2-acetylaminofluorene (N-AcO-AAF), a widely studied model carcinogen. nih.govnih.govnih.govnih.gov

PropertyThis compoundN-Acetoxy-2-acetylaminofluorene (N-AcO-AAF)
Parent Aromatic System Phenanthrene (three fused rings, angular)Fluorene (B118485) (two benzene (B151609) rings fused to a central five-membered ring)
Molecular Formula C18H15NO3 smolecule.comC17H15NO3 nih.gov
Molecular Weight 293.3 g/mol smolecule.com281.3 g/mol nih.gov
Primary DNA Reaction Site Guanine (C-8 position implied) smolecule.comGuanine (C-8 position) nih.govwikipedia.org
Observed DNA Modifications Phenanthrylation and Acetylation nih.govPrimarily Fluorenylation (adduct formation) nih.gov
Biological Effect Model carcinogen, induces tumors in lab animals. smolecule.comWell-established carcinogen and mutagen, alkylating agent. nih.gov

This table presents a comparison of this compound with the related, more extensively studied compound N-acetoxy-2-acetylaminofluorene.

Comparative studies should focus on how the difference in the polycyclic aromatic hydrocarbon core (phenanthrene vs. fluorene) affects:

Metabolic Activation: The pathways leading to the formation of the ultimate carcinogen.

Reactivity: The relative rates of reaction with DNA and other nucleophiles.

Adduct Profile: The types and distribution of DNA adducts formed. nih.gov

Biological Consequences: The efficiency of DNA repair of these adducts and their specific mutagenic signatures.

Furthermore, research into the broader class of N-aryl amides is advancing rapidly, particularly in the area of synthetic chemistry. nih.gov Methodologies such as palladium- and copper-catalyzed N-arylation provide new ways to synthesize a wide variety of these compounds. researchgate.netacs.orgnih.govacs.org Comparative mechanistic studies across a diverse library of N-aryl amides, including this compound, would help to establish clear structure-activity relationships, ultimately allowing for better prediction of the carcinogenic potential of this important class of chemicals.

Q & A

Q. Table 1. Solvent Effects on Synthetic Yield (Analogous Systems)

SolventReaction TimeYield (%)
CH₂Cl₂1 h86
THF3 h40
CH₃CN1 h86
Adapted from optimization studies in acetamide synthesis

Q. Table 2. Key Physicochemical Properties

PropertyValueSource
Molecular Weight293.34 g/mol
UV-Vis λmax~255 nm (acetamide analog)
Mutagenicity (mmo-bcs)14 mol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.